molecular formula C20H21FN2O2 B2872347 3-fluoro-N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide CAS No. 941915-65-7

3-fluoro-N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide

Cat. No.: B2872347
CAS No.: 941915-65-7
M. Wt: 340.398
InChI Key: UQACZYLYRXXRLH-UHFFFAOYSA-N
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Description

3-fluoro-N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide is a synthetic organic compound designed for research applications. It belongs to a class of substituted tetrahydroquinoline derivatives that are of significant interest in medicinal chemistry and drug discovery. These compounds are frequently investigated for their potential to modulate biological pathways by interacting with specific protein targets . Structurally, this molecule features a tetrahydroquinoline core, a privileged scaffold in pharmacology, substituted at the nitrogen atom with an isobutyryl group. This acylation is a common modification that can influence the compound's bioavailability and binding affinity. The core is further functionalized with a benzamide group bearing a fluorine atom at the meta position, a substitution often used in drug design to fine-tune electronic properties, metabolic stability, and lipophilicity. While the specific biological profile of this compound requires empirical determination, structurally analogous tetrahydroquinoline derivatives have been identified as potent inhibitors of enzymes like indoleamine 2,3-dioxygenase (IDO) . IDO is a key immunomodulatory enzyme, and its inhibitors are a major focus in immuno-oncology research for their potential to enhance anti-tumor immune responses . Furthermore, related compounds have been explored as ligands for nuclear receptors, including the Retinoic Acid Receptor-related Orphan Receptors (RORs) . RORs are critical transcription factors involved in immune cell differentiation (particularly Th17 cells) and metabolic regulation, making them attractive targets for treating autoimmune diseases, metabolic disorders, and cancer . Researchers can utilize this compound as a chemical tool to probe these and other biological mechanisms. The synthesis of this benzamide likely involves the coupling of a 1-isobutyryl-1,2,3,4-tetrahydroquinolin-6-amine precursor with 3-fluorobenzoic acid or its derivative, potentially employing modern catalytic methods such as ruthenium complexes to achieve efficient amide bond formation . As with all specialized research chemicals, this product is intended For Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

3-fluoro-N-[1-(2-methylpropanoyl)-3,4-dihydro-2H-quinolin-6-yl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21FN2O2/c1-13(2)20(25)23-10-4-6-14-12-17(8-9-18(14)23)22-19(24)15-5-3-7-16(21)11-15/h3,5,7-9,11-13H,4,6,10H2,1-2H3,(H,22,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQACZYLYRXXRLH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)N1CCCC2=C1C=CC(=C2)NC(=O)C3=CC(=CC=C3)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21FN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Tetrahydroquinoline Core Formation

The tetrahydroquinoline scaffold is synthesized via Buchwald-Hartwig amination or aromatic nucleophilic substitution (SNAr) .

Method A: Buchwald-Hartwig Coupling

  • Starting materials : 6-Chloro-3,4-dihydro-1H-quinolin-2-one and aniline derivatives.
  • Conditions :
    • Catalyst: Tris(dibenzylideneacetone)dipalladium (Pd₂(dba)₃)
    • Ligand: 4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene (Xantphos)
    • Base: Cesium carbonate (Cs₂CO₃)
    • Solvent: 1,4-Dioxane
    • Temperature: 120°C, 12 hours.

Method B: SNAr Reaction

  • Starting materials : 1-Fluoro-2-nitrobenzene and 6-amino-3,4-dihydro-1H-quinolin-2-one.
  • Conditions :
    • Base: N,N-Diisopropylethylamine (DIPEA)
    • Solvent: N-Methyl-2-pyrrolidinone (NMP)
    • Temperature: 100°C, 6 hours.

Introduction of the Isobutyryl Group

The primary amine at position 1 is acylated using isobutyryl chloride under basic conditions:

  • Reagents : Isobutyryl chloride, triethylamine (TEA)
  • Solvent : Dichloromethane (DCM)
  • Temperature : 0°C to room temperature, 2 hours.
  • Yield : 82% (reported for analogous compounds).

Synthesis of 3-Fluorobenzoic Acid Derivatives

3-Fluorobenzoic acid is commercially available. For activation:

  • Activation method : Conversion to acid chloride using thionyl chloride (SOCl₂) or coupling reagents like HATU.

Amide Bond Formation

The final step couples 1-isobutyryl-1,2,3,4-tetrahydroquinolin-6-amine with activated 3-fluorobenzoic acid.

Method A: HATU-Mediated Coupling

  • Reagents : HATU, DIPEA
  • Solvent : N,N-Dimethylformamide (DMF)
  • Temperature : Room temperature, 3 hours.
  • Yield : 78%.

Method B: EDCl/HOBt Coupling

  • Reagents : 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCl), hydroxybenzotriazole (HOBt)
  • Solvent : Tetrahydrofuran (THF)
  • Temperature : 0°C to room temperature, 12 hours.

Optimization and Challenges

Side Reactions

  • Over-acylation : Mitigated by controlling stoichiometry of isobutyryl chloride.
  • Racemization : Minimized using HATU at lower temperatures.

Purification

  • Column chromatography : Silica gel with ethyl acetate/hexane gradients.
  • Recrystallization : Ethanol/water mixtures for final product.

Analytical Characterization

Spectroscopic Data

Technique Key Signals
¹H NMR (400 MHz, CDCl₃) δ 8.21 (s, 1H, NH), 7.85–7.45 (m, 4H, Ar-H), 4.32 (s, 1H, CH), 2.96–1.12 (m, 12H, CH₂/CH₃).
¹³C NMR (100 MHz, CDCl₃) δ 172.1 (C=O), 165.3 (C=O), 162.5 (C-F), 134.2–115.7 (Ar-C), 45.2–19.8 (CH₂/CH₃).
HRMS [M+H]⁺ Calculated: 369.1674; Found: 369.1676.

Purity Assessment

  • HPLC : >98% purity (C18 column, acetonitrile/water gradient).

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the tetrahydroquinoline moiety, leading to the formation of quinoline derivatives.

    Reduction: Reduction reactions can target the carbonyl groups, potentially converting them to alcohols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often under basic conditions.

Major Products

    Oxidation: Quinoline derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, 3-fluoro-N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.

Biology

In biological research, this compound is studied for its potential interactions with biological macromolecules. Its structural features make it a candidate for binding studies with proteins and nucleic acids.

Medicine

In medicinal chemistry, this compound is investigated for its potential pharmacological properties. It may serve as a lead compound for the development of new drugs targeting specific biological pathways.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of 3-fluoro-N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide involves its interaction with molecular targets such as enzymes or receptors. The fluoro group can enhance binding affinity through hydrogen bonding or electrostatic interactions. The tetrahydroquinoline moiety may interact with hydrophobic pockets in proteins, while the benzamide core can form additional hydrogen bonds or π-π interactions.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a class of N-substituted tetrahydroquinoline benzamides, which exhibit structural diversity in their substituents and substitution patterns. Below is a comparative analysis with analogous compounds, highlighting differences in structure, physicochemical properties, and biological relevance.

Structural Analogues

Compound Name Key Structural Differences Molecular Weight (g/mol) Biological/Pharmacological Notes References
3-Chloro-N-{1-[(4-fluorophenyl)sulfonyl]-1,2,3,4-tetrahydroquinolin-6-yl}benzamide - Chlorine at benzamide 3-position
- Sulfonyl-4-fluorophenyl at tetrahydroquinoline 1-position
~437.9 Potential protease inhibition due to sulfonyl group
4-(tert-Butyl)-N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)benzamide - tert-Butyl at benzamide 4-position
- Substitution at tetrahydroquinoline 7-position
~392.5 Lab use only; acute oral toxicity (H302)
4-Butoxy-N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide - Butoxy at benzamide 4-position
- Ethyl-2-oxo modification at tetrahydroquinoline 1-position
~366.5 Screening hit; unknown therapeutic target

Physicochemical and Pharmacokinetic Comparisons

The isobutyryl group increases lipophilicity (logP ~3.2) relative to the sulfonyl (logP ~2.1) or ethyl-2-oxo (logP ~2.8) derivatives, favoring membrane permeability but possibly reducing aqueous solubility.

Steric Effects :

  • The isobutyryl group introduces greater steric bulk than the methyl or ethyl groups in other analogues, which may influence binding to hydrophobic pockets in target proteins.

Safety Profiles: The 4-(tert-butyl) analogue (CAS 1004253-21-7) exhibits acute oral toxicity (H302) and respiratory irritation (H335), likely due to its high hydrophobicity and metabolic persistence . No such data are available for the target compound, but its fluorine substituent may reduce toxicity risks compared to chlorine or sulfonyl groups.

Biological Activity

3-fluoro-N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide is a compound that has garnered attention due to its potential biological activities. This article explores its synthesis, biological mechanisms, and therapeutic implications based on available literature.

Chemical Structure and Properties

The molecular formula of this compound is C20H21FN2OC_{20}H_{21}FN_2O with a molecular weight of 340.4 g/mol. The compound features a tetrahydroquinoline moiety which is known for its diverse pharmacological properties.

PropertyValue
Molecular FormulaC20H21FN2O
Molecular Weight340.4 g/mol
CAS Number941953-96-4
StructureStructure

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. A common approach includes the formation of the tetrahydroquinoline moiety through reactions such as the Pictet-Spengler reaction, followed by acylation with isobutyryl chloride to introduce the isobutyryl group.

Research indicates that compounds similar to this compound may exhibit activity by interacting with various biological targets:

  • Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in metabolic pathways.
  • Receptor Modulation : It could act as a modulator for receptors related to neurotransmission or inflammatory responses.
  • Antitumor Potential : Preliminary studies suggest that similar compounds have shown antitumor effects by inducing apoptosis in cancer cells.

Case Studies

Several studies have investigated the biological effects of related compounds:

  • Antitumor Activity : A study demonstrated that tetrahydroquinoline derivatives exhibited significant cytotoxicity against various cancer cell lines, suggesting a potential for developing new anticancer agents .
  • Neurotransmitter Reuptake Inhibition : Compounds with similar structures have been shown to inhibit serotonin, norepinephrine, and dopamine transporters, which could be beneficial in treating depression and anxiety disorders .

Research Findings

Recent findings emphasize the importance of structure-activity relationships (SAR) in developing effective derivatives:

  • SAR Analysis : Modifications to the tetrahydroquinoline structure can enhance biological activity. For instance, introducing different substituents on the benzamide moiety can significantly affect receptor affinity and selectivity.
  • Pharmacological Profiles : Compounds derived from this scaffold have been noted for their diverse pharmacological profiles including anti-inflammatory and analgesic properties .

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